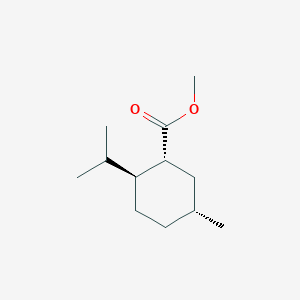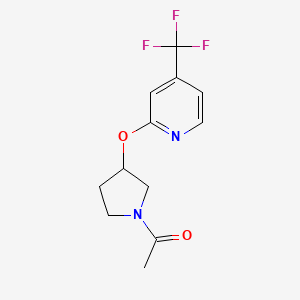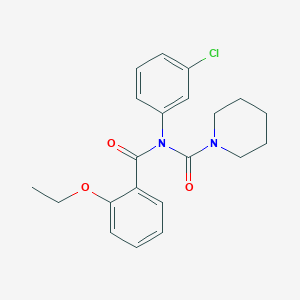
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylate, also known as Methyl jasmonate (MeJA), is a natural plant hormone that plays a significant role in plant growth, development, and defense mechanisms. MeJA is a volatile organic compound that is synthesized from jasmonic acid and is found in a wide range of plant species. In recent years, MeJA has gained attention for its potential applications in scientific research due to its diverse biological activities.
Mécanisme D'action
MeJA exerts its biological activities by binding to and activating jasmonate receptors in plant and animal cells. In plants, MeJA regulates gene expression and activates defense mechanisms against herbivores and pathogens. In animals, MeJA has been found to regulate immune responses and modulate the activities of various enzymes.
Biochemical and Physiological Effects:
MeJA has been shown to have diverse biochemical and physiological effects. It has been found to regulate the biosynthesis of secondary metabolites such as terpenoids and alkaloids in plants. In animals, MeJA has been found to regulate the activities of various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism. MeJA has also been found to modulate the activities of ion channels and transporters in animal cells.
Avantages Et Limitations Des Expériences En Laboratoire
MeJA has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. MeJA is also readily available and can be easily incorporated into various experimental systems. However, MeJA has some limitations, including its potential to induce non-specific effects and the need for careful optimization of experimental conditions.
Orientations Futures
MeJA has several potential applications in scientific research, including drug discovery, plant biotechnology, and environmental science. Future research could focus on elucidating the molecular mechanisms underlying the diverse biological activities of MeJA and developing new methods for its synthesis and purification. Additionally, MeJA could be explored for its potential applications in food preservation, animal health, and human health.
Méthodes De Synthèse
MeJA can be synthesized in various ways, including chemical synthesis, microbial fermentation, and plant extraction. The most common method of synthesis is chemical synthesis, where jasmonic acid is converted into MeJA using a reagent such as diazomethane. Microbial fermentation involves the use of microorganisms such as fungi and bacteria to produce MeJA. Plant extraction involves the isolation of MeJA from plant tissues using organic solvents.
Applications De Recherche Scientifique
MeJA has been extensively studied for its potential applications in scientific research. It has been found to have diverse biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties. MeJA has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
methyl (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)10-6-5-9(3)7-11(10)12(13)14-4/h8-11H,5-7H2,1-4H3/t9-,10+,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNSSGPONUMHFZ-OUAUKWLOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2842128.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2842129.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2842135.png)
![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)

![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)

![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)

![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)